N-Dotriacontane-D66
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Dotriacontane-D66 can be synthesized through the reduction of iodoalkanes using deuterium gas. The process involves the use of a strong reducing agent, such as lithium aluminum deuteride, under controlled conditions to ensure the incorporation of deuterium atoms into the alkane chain .
Industrial Production Methods
Industrial production of this compound involves the purification of distillation residues from the synthesis of dotriacontane. The process includes oxidation of unsaturated organic matter and alcohol impurities, followed by adsorption bleaching and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-Dotriacontane-D66 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: It can be reduced to form shorter-chain alkanes.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogens, such as chlorine and bromine, are often used in substitution reactions.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Shorter-chain alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
N-Dotriacontane-D66 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the development of new materials and as a standard in quality control processes
Mechanism of Action
N-Dotriacontane-D66 exerts its effects through its stable isotope labeling, which allows for precise tracking and measurement in various analytical techniques. The deuterium atoms in the compound provide a distinct mass difference, making it easily distinguishable from non-labeled compounds. This property is particularly useful in studies involving metabolic pathways and drug distribution .
Comparison with Similar Compounds
Similar Compounds
Dotriacontane: The non-deuterated form of N-Dotriacontane-D66.
Hexatriacontane: Another long-chain alkane with a similar structure but different chain length.
Octatriacontane: A longer-chain alkane with similar properties
Uniqueness
This compound is unique due to its stable isotope labeling, which provides distinct advantages in analytical and research applications. The incorporation of deuterium atoms enhances its utility in tracing and quantifying biochemical processes, making it a valuable tool in various scientific fields .
Biological Activity
N-Dotriacontane-D66, a deuterated long-chain alkane with the chemical formula C32D66, is a derivative of dotriacontane. The presence of deuterium (D) atoms in its structure allows for unique applications in biological research, particularly in tracing metabolic pathways and studying interactions within biological systems. This article delves into the biological activity of this compound, exploring its synthesis, applications, and the insights it provides into various biological processes.
Chemical Structure and Properties
This compound can be represented structurally as CD3(CD2)30CD3, indicating a long hydrocarbon chain with terminal deuterated methyl groups. This isotopic labeling makes it an invaluable tool for researchers examining lipid behavior and metabolic processes without significantly altering the compound's chemical behavior.
Comparison of Related Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dotriacontane | C32H66 | Non-deuterated form used widely in industrial applications. |
N-Hexatriacontane | C36H74 | Longer chain length; used in similar applications but less studied. |
N-Triacontane | C30H62 | Shorter chain; exhibits different physical properties. |
N-Triacontane-D66 | C30H62D6 | Deuterated version; useful for similar research purposes as this compound. |
Metabolic Tracing
This compound is primarily utilized for its isotopic labeling capabilities, allowing researchers to trace the metabolic pathways of lipids and other compounds in biological systems. Its deuterated nature provides a means to study drug metabolism and pharmacokinetics effectively. For instance, studies have shown that deuterated compounds can be tracked within organisms, providing insights into their absorption, distribution, metabolism, and excretion processes without altering their inherent properties.
Interaction Studies
Research involving this compound often focuses on its interactions with other molecules in biological systems. The presence of deuterium enables precise tracking of these interactions at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are commonly employed to analyze molecular dynamics and interactions involving this compound.
Case Studies
- Chemical Disguise in Ants : A study explored the use of this compound as a labeled substance to investigate chemical mimicry in socially parasitic ants. The compound was employed to understand how certain ant species disguise themselves chemically by mimicking the cuticular hydrocarbons of their host species .
- Plant-Microbe Interactions : Another investigation examined how various compounds, including long-chain hydrocarbons like this compound, affect gene expression related to antifungal activity in plant-beneficial bacteria. The results indicated that these compounds could modulate biocontrol activity through plant-bacterium signaling mechanisms .
Synthesis Methods
This compound can be synthesized through several methods, including:
- Deuteration of Dotriacontane : This method involves replacing hydrogen atoms with deuterium using various deuterating agents.
- Synthetic Pathways : Advanced organic synthesis techniques can also be applied to create this compound from simpler precursors.
Applications Beyond Biological Activity
While primarily studied for its biological implications, this compound has broader applications across various fields:
- Material Science : Its unique properties make it useful in developing new materials with specific characteristics.
- Environmental Studies : The compound can serve as a tracer in environmental studies to track organic matter and pollutants.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-hexahexacontadeuteriodotriacontane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMGJGNTMQDRQA-MRVSPWAISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098445 | |
Record name | Dotriacontane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-d66 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62369-68-0 | |
Record name | Dotriacontane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-d66 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62369-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dotriacontane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,32-d66 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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